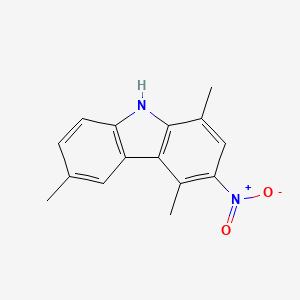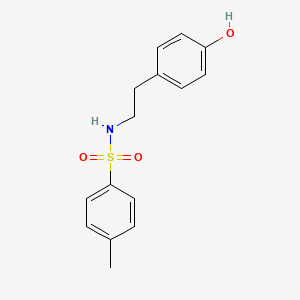
N-tosyl-tyramine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tosyl-tyramine is an organic compound that belongs to the class of sulfonamides. It is derived from tyramine, a naturally occurring monoamine compound, by introducing a tosyl (p-toluenesulfonyl) group. This modification enhances the compound’s stability and reactivity, making it useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
N-tosyl-tyramine can be synthesized through the reaction of tyramine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs in an aprotic solvent like dichloromethane. The general reaction scheme is as follows:
Tyramine+p-Toluenesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
N-tosyl-tyramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can remove the tosyl group, reverting it back to tyramine.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can replace the tosyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce tyramine.
科学的研究の応用
N-tosyl-tyramine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and receptor interactions.
Medicine: Research explores its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
作用機序
N-tosyl-tyramine exerts its effects by interacting with specific molecular targets. The tosyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The compound can induce the release of catecholamines, influencing various physiological processes.
類似化合物との比較
Similar Compounds
- N-tosyl-phenethylamine
- N-tosyl-tryptamine
- N-tosyl-dopamine
Uniqueness
N-tosyl-tyramine is unique due to its specific structure, which combines the properties of tyramine and the tosyl group. This combination enhances its stability and reactivity, making it more versatile in chemical and biological applications compared to its analogs.
特性
CAS番号 |
259263-97-3 |
|---|---|
分子式 |
C15H17NO3S |
分子量 |
291.4 g/mol |
IUPAC名 |
N-[2-(4-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-12-2-8-15(9-3-12)20(18,19)16-11-10-13-4-6-14(17)7-5-13/h2-9,16-17H,10-11H2,1H3 |
InChIキー |
ZTGAJVOEGBPKRK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


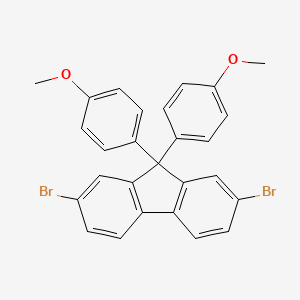
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
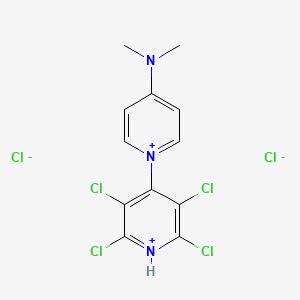
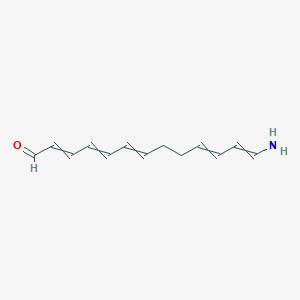
![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)
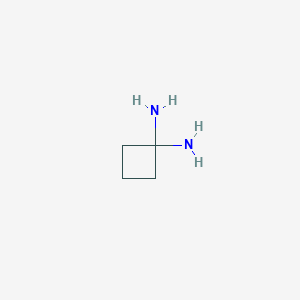
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)
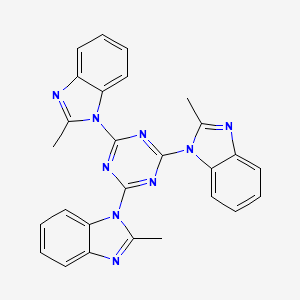
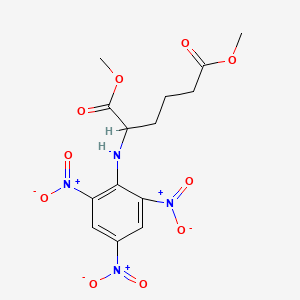
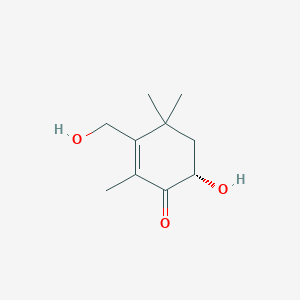
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
